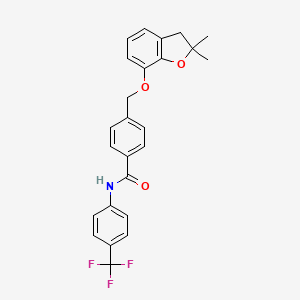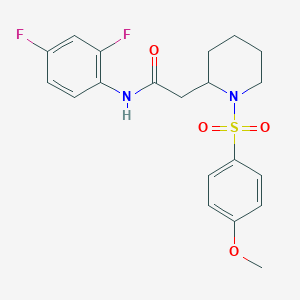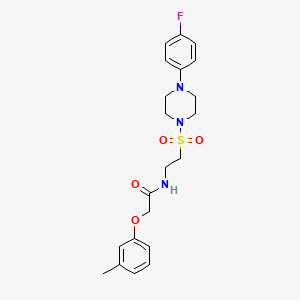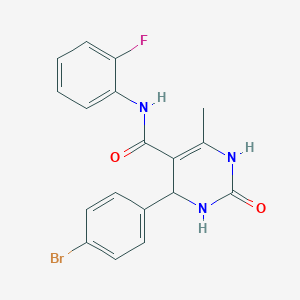![molecular formula C24H18FNO2 B2681736 1-[(2-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 904450-68-6](/img/structure/B2681736.png)
1-[(2-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[(2-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one” is a synthetic compound that belongs to the quinolinone family . It has a molecular formula of C24H19FN2O2 .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The presence of the fluorophenyl and methylbenzoyl groups contribute to its unique properties .Physical And Chemical Properties Analysis
This compound has a molecular weight of 386.4 g/mol . It has a computed XLogP3-AA value of 4.9, suggesting it is relatively hydrophobic . It has no hydrogen bond donors and five hydrogen bond acceptors . The compound has a topological polar surface area of 50.3 Ų .Scientific Research Applications
Fluorophores in Biochemistry and Medicine
Quinoline derivatives, including those with structural similarities to "1-[(2-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one," are recognized for their efficiency as fluorophores. These compounds are extensively used in biochemistry and medicine for the study of various biological systems. The search for new, more sensitive, and selective compounds is ongoing, highlighting the importance of quinoline derivatives in enhancing fluorescence-based techniques for studying DNA and other biological molecules (Aleksanyan & Hambardzumyan, 2013).
Antibacterial Applications
Some quinoline derivatives exhibit potent antibacterial activities against both Gram-positive and Gram-negative bacteria. A study on 8-chloroquinolone, structurally related to quinoline derivatives, showed significant potency against clinical isolates, including Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus, suggesting a potential application in developing new antibacterial agents (Kuramoto et al., 2003).
Optical and Electronic Applications
Quinoline derivatives are also promising for optical and electronic applications due to their unique fluorescence characteristics. A novel green twisted heteroacene based on a quinoline derivative demonstrated a significant HOMO-LUMO bandgap, aligning with experimental data. This suggests applications in the development of new materials for sensors and optoelectronic devices (Li et al., 2012).
Antitumor Agents
Research on quinoline derivatives as antitumor agents has led to the development of compounds showing potent cytotoxic activity against various cancer cell lines. These findings indicate the potential use of quinoline derivatives in cancer therapy, with specific compounds demonstrating inhibitory effects on tumor growth and suggesting mechanisms of action that could be exploited in the design of new anticancer drugs (Chou et al., 2010).
Synthesis and Chemical Reactivity
Quinoline derivatives, including those related to "1-[(2-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one," serve as key intermediates in the synthesis of complex molecules. Improvements in the synthesis routes of these compounds can enhance the efficiency and yield of drug discoveries, underscoring their importance in medicinal chemistry and pharmaceutical research (Nishimura & Saitoh, 2016).
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO2/c1-16-10-12-17(13-11-16)23(27)20-15-26(14-18-6-2-4-8-21(18)25)22-9-5-3-7-19(22)24(20)28/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPQDVFESYLFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2681657.png)




![Oxiran-2-yl-[2-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B2681666.png)


![4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2681672.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2681673.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2681675.png)
![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2681676.png)